molecular formula C11H12N4S2 B5619972 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea

Cat. No. B5619972
M. Wt: 264.4 g/mol
InChI Key: WDAXYCIUISOYEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of thiosemicarbazides with appropriate reagents under specific conditions. For example, derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea have been synthesized by reacting acylazides with amino-thiadiazoles, confirmed by IR, 1H NMR, and elemental analysis, showing their potential as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Molecular Structure Analysis

Quantitative assessment of noncovalent interactions in N-substituted thiadiazole derivatives has been performed through crystallographic and QTAIM analysis, highlighting the significance of intra- and intermolecular interactions in determining molecular stability and reactivity (A. El-Emam et al., 2020).

Chemical Reactions and Properties

The reactivity of thiadiazole derivatives with electrophiles has been explored, revealing the formation of various cyclic and acyclic structures depending on the nature of the reacting agents. Such reactions are critical in designing compounds with desired biological activities (H. Hartmann, J. Liebscher, & P. Czerney, 1985).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure are essential for understanding the practical applications and handling of thiadiazole derivatives. These characteristics are determined through analytical methods like IR, NMR, and X-ray diffraction, providing insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including acidity, basicity, and reactivity towards various chemical agents, are influenced by their molecular structure. Studies on the synthesis and reactivity of phenylthiourea derivatives, for example, have led to the efficient synthesis of new thiazole-based heterocycles, showcasing the versatility of thiadiazole compounds in organic synthesis (S. Sayed, M. Raslan, & K. Dawood, 2016).

properties

IUPAC Name

1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S2/c1-2-9-14-15-11(17-9)13-10(16)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAXYCIUISOYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-phenylthiourea

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